molecular formula C11H15N6O7P B12695368 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- CAS No. 104532-12-9

9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-

Cat. No.: B12695368
CAS No.: 104532-12-9
M. Wt: 374.25 g/mol
InChI Key: WFMFZCMDIMBWNC-KQYNXXCUSA-N
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Description

9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-: is a complex organic compound that belongs to the class of purine nucleosides. It is characterized by its unique structure, which includes a purine base attached to a ribofuranosyl moiety with a phosphinyl group. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves multiple steps, starting from the purine base. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.

    Attachment of the Ribofuranosyl Moiety: The ribofuranosyl group is attached to the purine base through glycosylation reactions, typically using a protected ribose derivative.

    Introduction of the Phosphinyl Group: The phosphinyl group is introduced through phosphorylation reactions, often using phosphorylating agents such as phosphoramidites or phosphorochloridates.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow reactors are used to carry out the synthesis.

    Purification: The final product is purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl and phosphinyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with modified amino or hydroxyl groups.

    Reduction Products: Reduced derivatives with modified carbonyl or phosphinyl groups.

    Substitution Products: Substituted purine derivatives with new functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of various nucleoside analogues for research and therapeutic purposes.

Biology:

    Enzyme Inhibition Studies: It is used to study the inhibition of enzymes involved in nucleotide metabolism.

    DNA/RNA Interactions: The compound is employed in research on DNA and RNA interactions due to its structural similarity to natural nucleosides.

Medicine:

    Antiviral Research: The compound is investigated for its potential antiviral properties, particularly against viruses that rely on nucleotide analogues for replication.

    Cancer Research: It is studied for its potential role in cancer treatment, especially in targeting nucleotide synthesis pathways in cancer cells.

Industry:

    Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and DNA polymerase.

    Pathways Involved: It interferes with nucleotide synthesis and DNA replication pathways, leading to the inhibition of cell proliferation and viral replication.

Comparison with Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but different functional groups.

    Guanosine: Another purine nucleoside with a different ribofuranosyl attachment.

    Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological properties.

Uniqueness:

    Structural Uniqueness: The presence of the aminocarbonyl and hydroxyphosphinyl groups distinguishes it from other nucleosides.

    Biological Activity: Its unique structure imparts specific biological activities, making it a valuable compound for research and therapeutic applications.

This detailed article provides a comprehensive overview of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

104532-12-9

Molecular Formula

C11H15N6O7P

Molecular Weight

374.25 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-carbamoylphosphinic acid

InChI

InChI=1S/C11H15N6O7P/c12-8-5-9(15-2-14-8)17(3-16-5)10-7(19)6(18)4(24-10)1-23-25(21,22)11(13)20/h2-4,6-7,10,18-19H,1H2,(H2,13,20)(H,21,22)(H2,12,14,15)/t4-,6-,7-,10-/m1/s1

InChI Key

WFMFZCMDIMBWNC-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(=O)N)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(=O)N)O)O)O)N

Origin of Product

United States

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